Cetyl Alcohol chemical synthesis for research purposes
Cetyl Alcohol chemical synthesis for research purposes
An In-depth Technical Guide to the Chemical Synthesis of Cetyl Alcohol for Research Applications
Introduction
Cetyl alcohol, also known as 1-hexadecanol (B1195841) or palmityl alcohol, is a 16-carbon fatty alcohol with the chemical formula CH₃(CH₂)₁₅OH.[1][2] At room temperature, it exists as a waxy white solid or flakes.[1] Historically isolated from sperm whale oil, modern production methods primarily rely on vegetable oil sources.[3][4] Cetyl alcohol is a crucial component in various research and development applications, including in the pharmaceutical, cosmetic, and chemical industries, where it serves as an emulsifier, emollient, thickener, and chemical intermediate.[5][6]
This technical guide provides an in-depth overview of the core chemical synthesis methods for producing cetyl alcohol for research purposes. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to assist researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of cetyl alcohol is presented below. This data is essential for the identification and characterization of the synthesized product.
Table 1: Physicochemical Properties of Cetyl Alcohol
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₁₆H₃₄O | [2][7] |
| Molecular Weight | 242.44 g/mol | [7] |
| Appearance | Waxy white solid, flakes, or pellets | [1][2] |
| Melting Point | 46–52 °C | |
| Boiling Point | 305–330 °C (at 1013 hPa) | |
| Density | 0.82 g/cm³ (at 50 °C) | |
| Solubility | Insoluble in water; soluble in alcohols and oils | [2] |
| Flash Point | 155 °C (DIN 51758) |
| Assay (Purity) | ≥95% (GC) | |
Table 2: Key Spectroscopic Data for Cetyl Alcohol Characterization
| Spectroscopic Method | Key Peaks / Information | Reference(s) |
|---|---|---|
| Infrared (IR) Spectroscopy | Solid phase (KBr disc); Broad peak ~3300-3400 cm⁻¹ (O-H stretch), Sharp peaks ~2850-2960 cm⁻¹ (C-H stretch) | [7] |
| Raman Spectroscopy | Calculated peaks at 3606 cm⁻¹ (-OH group) | [8] |
| Gas Chromatography (GC) | Retention time is method-dependent; used for purity assessment against a standard. |[9][10] |
Primary Synthesis Methodologies
The most prevalent and practical methods for synthesizing cetyl alcohol in a research setting involve the reduction of palmitic acid or its corresponding esters. An alternative, though now primarily historical, method is the saponification of spermaceti.
Method 1: Reduction of Palmitic Acid with Lithium Aluminum Hydride (LiAlH₄)
Modern synthesis of cetyl alcohol is commonly achieved through the chemical reduction of palmitic acid.[2][3] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids directly to primary alcohols, making it highly suitable for laboratory-scale synthesis.[11][12]
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a stir bar and suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). The suspension should be stirred under a positive pressure of nitrogen.
-
Preparation of Palmitic Acid Solution: In a separate flask, dissolve palmitic acid (1.0 equivalent) in the same anhydrous solvent used for the LiAlH₄ suspension.
-
Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Slowly add the palmitic acid solution dropwise from the dropping funnel to the stirred suspension. Control the rate of addition to maintain a gentle reflux.
-
Completion and Quenching: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure the reaction goes to completion. Cool the flask back down to 0 °C.
-
Work-up: Cautiously quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide (B78521), and then more water (a common method is the Fieser workup). This procedure is highly exothermic and produces hydrogen gas.
-
Isolation: Filter the resulting granular precipitate (aluminum salts) and wash it thoroughly with additional solvent (diethyl ether or THF).
-
Purification: Combine the filtrate and the washings. Dry the organic solution over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude cetyl alcohol can be further purified by recrystallization from ethanol (B145695) or by distillation.[2][13]
Caption: Workflow for the reduction of palmitic acid using LiAlH₄.
Method 2: High-Pressure Catalytic Hydrogenation
For larger scale research or pilot studies, direct catalytic hydrogenation of fatty acids or their esters is a viable method. This process avoids the use of stoichiometric metal hydride reagents but requires specialized high-pressure equipment.
-
Catalyst Suspension: In a high-pressure autoclave reactor, suspend palmitic acid or a triglyceride source like palm oil in a suitable solvent (if necessary) with a hydrogenation catalyst.[14] A common catalyst is copper chromite.[14]
-
Reaction Conditions: Seal the reactor and purge it with hydrogen gas. Pressurize the vessel with hydrogen to between 20 and 150 atmospheres.[14]
-
Heating and Agitation: While agitating the suspension, heat the reactor to a temperature of approximately 250-360 °C.[14]
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Cooling and Isolation: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. The resulting product can then be purified by fractional distillation under vacuum to isolate the cetyl alcohol.
Caption: Workflow for high-pressure catalytic hydrogenation.
Method 3: Saponification of Spermaceti (Historical Method)
The original method for producing cetyl alcohol, discovered by Michel Chevreul, involved the hydrolysis of spermaceti, a waxy substance from sperm whales.[1] While no longer used commercially due to ethical and environmental reasons, it remains a historically significant and chemically illustrative procedure. The primary component of spermaceti is cetyl palmitate, an ester of cetyl alcohol and palmitic acid.
-
Saponification: In a suitable flask, hydrolyze 100 grams of spermaceti by heating it with a solution of approximately 12 grams of caustic alkali (e.g., potassium hydroxide) in 10 mL of water, dissolved in 100 cc of ethyl alcohol.[15] The mixture is warmed and agitated for about 15 minutes.[15]
-
Dilution: Transfer the mixture to a separatory funnel and dilute it with 75 cc of alcohol and 200 cc of water.[15]
-
Extraction: Extract the cetyl alcohol from the aqueous alcohol mixture using a solvent in which it is soluble but which is immiscible with the mixture, such as petroleum ether.[15] Perform multiple extractions (e.g., one 400 cc portion followed by smaller portions) to maximize recovery.[15]
-
Washing: Combine the organic extracts and wash them sequentially with cold water and a dilute sodium hydroxide solution to remove any remaining soap or fatty acids, followed by a final wash with water.[16]
-
Isolation and Purification: Dry the petroleum ether solution over an anhydrous drying agent (e.g., calcium chloride).[16] Filter the solution and remove the solvent by evaporation. The crude product can be purified by distillation.[16]
Table 3: Example Yield Data from Spermaceti Saponification
| Extraction Number | Cetyl Alcohol Recovered (grams) |
|---|---|
| 1 | 22.6 |
| 2 | 9.8 |
| 3 | 5.6 |
| 4 | 3.8 |
| 5 | 3.0 |
| Total Found | 44.8 |
| Total Calculated | 51.6 |
Data adapted from U.S. Patent 1,814,654. The experiment started with 100g of spermaceti.[15]
Caption: Logical flow of the saponification and extraction process.
Conclusion
The synthesis of cetyl alcohol for research purposes can be reliably achieved through several well-established methods. The reduction of palmitic acid using lithium aluminum hydride offers a direct and high-yield route suitable for standard laboratory settings. For larger quantities, high-pressure catalytic hydrogenation is an efficient, albeit more equipment-intensive, alternative. While the saponification of spermaceti is primarily of historical interest, it provides a classic example of ester hydrolysis and extraction. The choice of method will depend on the available equipment, scale, and specific requirements of the research project. In all cases, proper purification and analytical characterization are critical to ensure the final product meets the required purity standards for its intended application.
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